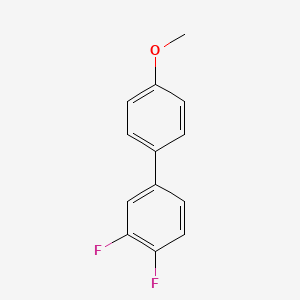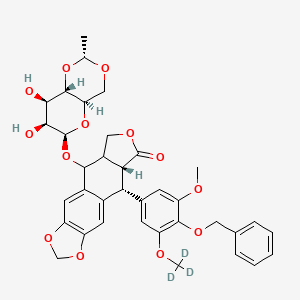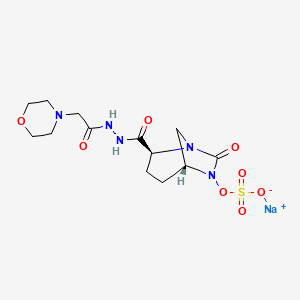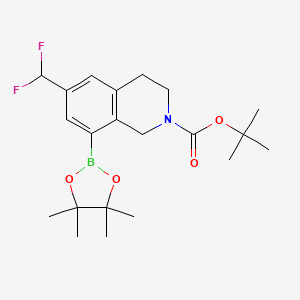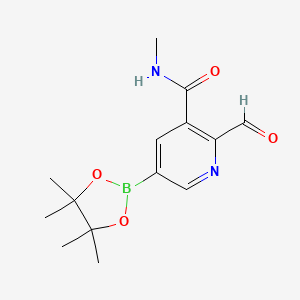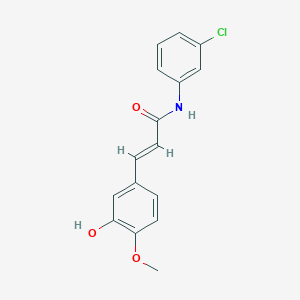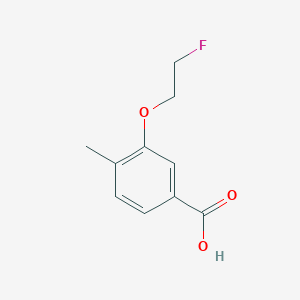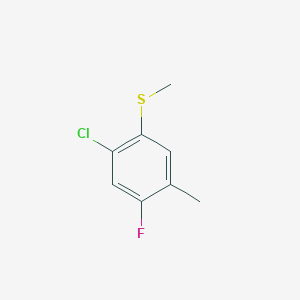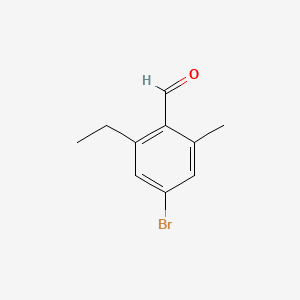
4-Bromo-2-ethyl-6-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-ethyl-6-methylbenzaldehyde is an organic compound with the molecular formula C10H11BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-6-methylbenzaldehyde typically involves the bromination of 2-ethyl-6-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-ethyl-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Sodium methoxide (NaOCH3) in methanol under reflux conditions.
Major Products Formed
Oxidation: 4-Bromo-2-ethyl-6-methylbenzoic acid.
Reduction: 4-Bromo-2-ethyl-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-ethyl-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the activity and specificity of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific biological pathways. The compound’s structural features make it a candidate for designing inhibitors or activators of certain enzymes.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-ethyl-6-methylbenzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom and alkyl substituents may also influence the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylbenzaldehyde: Similar structure but lacks the ethyl group at the 2-position.
2-Bromo-4-methylbenzaldehyde: Bromine and methyl groups are positioned differently on the benzene ring.
4-Bromo-3-methylbenzaldehyde: Methyl group is at the 3-position instead of the 6-position.
Uniqueness
4-Bromo-2-ethyl-6-methylbenzaldehyde is unique due to the specific arrangement of its substituents. The presence of both ethyl and methyl groups, along with the bromine atom, imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Eigenschaften
Molekularformel |
C10H11BrO |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
4-bromo-2-ethyl-6-methylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-3-8-5-9(11)4-7(2)10(8)6-12/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
YMLNOYKHMZEHQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)Br)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


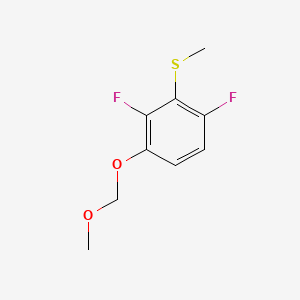
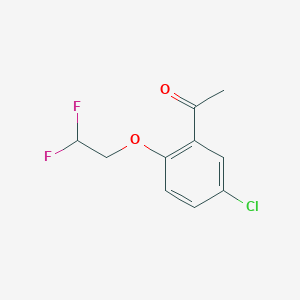
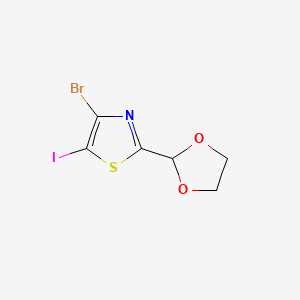
![(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B14766058.png)
